4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-10-23-12-14)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXPUXVYAMMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the chlorination of benzamide to introduce the chloro substituent.
Introduction of the Morpholine Ring: The next step involves the reaction of the chlorinated benzamide with morpholine under appropriate conditions to form the morpholino-substituted intermediate.
Attachment of the Thiophene Moiety: Finally, the thiophene ring is introduced through a coupling reaction, such as Suzuki–Miyaura coupling, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro substituent on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and analgesic activities.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
(a) Morpholino vs. Piperidine Derivatives
- 4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide monohydrate (): Structural Differences: Replaces the morpholino group with a piperidine ring (a six-membered saturated amine). Conformational Impact: The piperidine ring adopts a chair conformation, stabilized by hydrogen bonds (O-H⋯N, O-H⋯O) involving the water molecule in the crystal lattice. In contrast, the morpholino group’s oxygen atom may alter hydrogen-bonding patterns and solubility . Molecular Weight: 284.78 g/mol (piperidine derivative) vs. ~350–370 g/mol (estimated for the target compound, considering morpholino and thiophene groups).
(b) Thiophen-3-yl vs. Nitro or Indole Substituents
Pharmacological and Catalytic Relevance
(a) Benzamide-Based Ligands
- D3 Receptor Ligands (): Compounds like N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide share the thiophen-3-yl benzamide core but incorporate piperazine-ethoxy linkers. These modifications enhance receptor binding affinity, suggesting that the target compound’s morpholino group may similarly influence bioactivity .
- Secondary Amine Benzoylthiurea Ligands (): Derivatives such as 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) demonstrate catalytic activity in Suzuki coupling reactions. The thiophene in the target compound could modulate catalytic efficiency through electronic effects .
Physicochemical and Crystallographic Properties
(a) Crystal Packing and Hydrogen Bonding
- The piperidine derivative () forms double-stranded chains via O-H⋯N and C-H⋯O bonds. The morpholino-thiophene analog may exhibit distinct packing due to the morpholino oxygen’s hydrogen-bond acceptor capacity and thiophene’s planar geometry .
- Lipophilicity : The thiophen-3-yl group likely increases logP compared to hydroxy-substituted analogs (e.g., 4-chloro-N-(2-hydroxyphenyl)benzamide, ), impacting membrane permeability .
Biological Activity
4-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound is believed to exert its biological effects primarily through inhibition of specific enzymes and receptors involved in cell proliferation and survival. It has been studied for its interaction with histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MCF-7 (Breast) | 5.00 | Cell cycle arrest at G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.
Neuropharmacological Effects
In addition to its antitumor properties, this compound has shown promise in neuropharmacology. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Preliminary data suggest that it may enhance serotonergic activity, contributing to anxiolytic effects.
Case Studies
-
In Vitro Study on HepG2 Cells
- Researchers evaluated the antiproliferative effects of the compound on HepG2 cells, finding that it induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production.
- The study reported an IC50 value of 1.30 µM, significantly lower than standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 µM .
-
Neuropharmacological Assessment
- A study investigating the compound's effects on anxiety-like behavior in animal models indicated a reduction in anxiety levels comparable to established anxiolytics.
- Behavioral tests showed significant improvements in open field and elevated plus maze tests, suggesting enhanced locomotor activity and reduced anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
